propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)15-11(14)12-7-6-10-5-4-8-13(10)3/h9-10H,4-8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPEZRTMISFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCCC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-hetaryl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of catalyst-free synthesis methods can be advantageous due to their simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate has been investigated for its potential as a therapeutic agent due to its structural features that may enhance bioactivity. Its carbamate moiety is known to improve solubility and stability, making it a candidate for further development in drug formulations.
1.2. Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity on the central nervous system (CNS), potentially leading to applications in treating neurological disorders such as anxiety and depression.
Biochemical Applications
2.1. Enzyme Inhibition Studies
this compound has been used in enzyme inhibition studies, particularly targeting acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Case Study: AChE Inhibition
A study demonstrated that certain carbamate derivatives effectively inhibit AChE, leading to improved cognitive function in animal models. This highlights the potential of this compound as a lead compound for developing new AChE inhibitors.
Pharmacological Applications
3.1. Anticancer Research
Recent investigations have explored the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Data Table: Anticancer Activity Assessment
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis |
| Standard Chemotherapy Agent | HeLa | 10 | DNA damage |
Mechanism of Action
The mechanism of action of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison of Propan-2-yl N-[2-(1-Methylpyrrolidin-2-yl)ethyl]carbamate with Related Compounds
Key Observations:
The isopropyl group may confer metabolic stability compared to the allyl group in Prop-2-en-1-yl N-phenylcarbamate, which is more reactive due to its double bond.
Biological Activity: While carbaryl and physostigmine are established acetylcholinesterase inhibitors, the target compound’s pyrrolidine moiety suggests possible affinity for muscarinic or nicotinic receptors, though experimental validation is lacking. Prop-2-en-1-yl N-phenylcarbamate is utilized in polymer chemistry and as a synthetic intermediate, highlighting the versatility of carbamates in non-biological applications .
Physicochemical Properties :
- The pyrrolidine group increases water solubility compared to purely aromatic carbamates (e.g., phenylcarbamates). However, the isopropyl chain may offset this by enhancing hydrophobicity.
Research Findings and Gaps
- Synthesis Routes: Limited data exist on the synthesis of this compound. Analogous carbamates are typically synthesized via reaction of chloroformates with amines or alcohol-nucleophile coupling .
- Toxicity and Safety: No acute toxicity data are available for this compound. In contrast, carbaryl exhibits moderate toxicity (LD50 ~250 mg/kg in rats), emphasizing the need for caution in handling novel carbamates.
- Computational Predictions : Molecular docking studies suggest the pyrrolidine side chain could interact with acetylcholine-binding proteins, but experimental confirmation is required.
Biological Activity
Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate, also known as a carbamate derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of N-hetaryl ureas with alcohols, and its unique structure imparts specific pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The compound features a pyrrolidine moiety, which is significant for its biological interactions. The InChI representation is as follows:
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing cholinergic pathways due to the presence of the pyrrolidine group.
Potential Mechanisms:
- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, which are implicated in various neurological functions.
- Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Study 1: Neuropharmacological Assessment
A study focused on the neuropharmacological properties of similar carbamates demonstrated that compounds with pyrrolidine structures can enhance cognitive functions in animal models. This suggests that this compound may have similar effects.
Case Study 2: Toxicological Profile
Research evaluating the toxicological profile of N-methylpyrrolidone (NMP), a related compound, indicated significant embryotoxic effects when tested in vivo on rat models. This raises concerns regarding the safety profile of related carbamates like this compound .
Summary of Biological Activity
The biological activity of this compound is multifaceted, encompassing potential neuroactive properties alongside significant safety concerns. Its mechanism of action likely involves receptor modulation and enzyme inhibition, which could lead to both therapeutic applications and toxicity risks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate?
- Methodology :
- Step 1 : React isopropyl chloroformate with the amine precursor, 2-(1-methylpyrrolidin-2-yl)ethylamine, in anhydrous dichloromethane under nitrogen.
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .
Q. Which spectroscopic techniques are optimal for characterizing this carbamate?
- Recommended Techniques :
- NMR Spectroscopy : -NMR to identify protons on the pyrrolidine ring and carbamate group; -NMR for carbonyl (C=O) and quaternary carbons.
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm) and N-H stretch (~3300 cm).
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and fragmentation patterns.
Q. How can researchers assess the compound’s purity post-synthesis?
- Methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with standards.
- TLC : Monitor reaction progress using silica plates and iodine vapor visualization.
- Melting Point Analysis : Determine consistency with literature values for analogous carbamates (e.g., ’s ethyl carbamate derivatives) .
Advanced Research Questions
Q. How can crystallographic data discrepancies for this compound be resolved?
- Strategies :
- Data Quality : Ensure high-resolution X-ray data (e.g., <1.0 Å) to reduce noise.
- Refinement Tools : Use SHELXL ( ) for anisotropic refinement and twinning correction.
- Validation : Cross-check with computational models (e.g., density functional theory) to validate bond lengths/angles.
Q. What strategies elucidate the stereochemical outcome of the synthesis?
- Approaches :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Optical Rotation : Compare experimental [α] values with literature for related pyrrolidine derivatives.
- Computational Modeling : Use Gaussian or ORCA software to predict preferred conformers and compare with experimental data .
Q. How does the 1-methylpyrrolidine moiety influence pharmacokinetic properties?
- Key Considerations :
- Lipophilicity : Calculate logP values (e.g., via ChemDraw) to assess membrane permeability.
- Metabolic Stability : Conduct in vitro microsomal assays (e.g., liver microsomes) to evaluate CYP450-mediated degradation.
- Comparative Analysis : ’s suvecaltamide, a pyrrolidine-containing calcium channel stabilizer, demonstrates how ring substitutions affect target binding .
Q. How can researchers address conflicting biological activity data in published studies?
- Resolution Steps :
- Dose-Response Curves : Replicate assays across multiple concentrations to confirm potency (IC/EC).
- Target Selectivity : Use radioligand binding assays to rule out off-target interactions.
- Structural Analogues : Compare with ’s carbamates (e.g., ethyl-N-methylcarbamates) to identify structure-activity relationships .
Methodological Notes
- Data Contradictions : ’s calcium channel stabilizer (suvecaltamide) shares a pyrrolidine group but differs in core structure; thus, biological inferences require direct validation.
- Tools Cited : SHELX programs (structural refinement), HPLC (purity), and computational modeling (stereochemistry) are recurrent themes across evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
